molecular formula C16H23NO4 B13441634 Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate CAS No. 132691-44-2

Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate

Cat. No.: B13441634
CAS No.: 132691-44-2
M. Wt: 293.36 g/mol
InChI Key: XTSDOVYZEISZEF-UHFFFAOYSA-N
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Description

Chemical Structure: Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate (CAS: 318510-90-6) is a Boc-protected amino acid derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure consists of a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) moiety, linked to a methyl propanoate ester. This compound is widely used as an intermediate in peptide synthesis and drug discovery due to its stability and ease of deprotection under acidic conditions.

Properties

IUPAC Name

methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-13-7-5-12(6-8-13)9-10-14(18)20-4/h5-8H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDOVYZEISZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152918
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-44-2
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132691-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Pathway

Step Reaction Description Reagents & Conditions References
A. Aromatic substitution Introduction of the phenyl moiety onto the backbone Electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on precursor ,
B. Boc protection Protection of amino groups with tert-butoxycarbonyl chloride (Boc-Cl) Boc-Cl, triethylamine, in an inert solvent like dichloromethane ,
C. Esterification Conversion of carboxylic acid to methyl ester Methanol, acid catalyst (e.g., sulfuric acid) ,

Detailed Methodologies

Boc Protection of Amino Groups

The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl), which reacts with amino groups in the presence of a base such as triethylamine:

R-NH2 + Boc-Cl → R-NH-Boc

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or similar
  • Temperature: Room temperature to 0°C to control reaction rate

Research Data:
A typical example from literature involves Boc protection of amino acids or amines, yielding high purity intermediates suitable for subsequent esterification or aromatic substitution (,).

Esterification to Form Methyl Ester

The final step involves converting the carboxylic acid to a methyl ester, often via Fischer esterification:

Carboxylic acid + Methanol → Methyl ester + Water

Conditions:

  • Acid catalyst: Sulfuric acid or p-toluenesulfonic acid
  • Solvent: Excess methanol
  • Temperature: Reflux conditions (~60°C)

Research Data:
Esterification yields are typically high (>80%), with reaction times optimized for maximum conversion, as demonstrated in related studies (,).

Supporting Data and Research Outcomes

Reaction Yields and Conditions

Step Typical Yield Conditions Notes
Aromatic substitution 70-85% Electrophilic or nucleophilic conditions ,
Boc protection >90% Room temperature, dichloromethane ,
Esterification 80-95% Reflux in methanol with acid catalyst ,

Data Tables

Reaction Step Reagents Solvent Temperature Yield Reference
Boc protection Boc-Cl, triethylamine Dichloromethane 0°C to RT >90% ,
Esterification Methanol, sulfuric acid Reflux 60°C 80-95% ,
Aromatic substitution Aromatic precursor, sulfonyl chloride Organic solvent RT or reflux 70-85% ,

Variations and Optimizations

Research indicates that reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields and purity. For example, employing microwave-assisted esterification can shorten reaction times and improve yields. Additionally, protecting group strategies may vary based on substrate sensitivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form carboxylic acids, which can interact with biological targets .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties Reference
Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate (Target Compound) 318510-90-6 C₁₅H₂₁NO₄ Boc-protected aminomethyl phenyl, methyl ester 279.33 Stable under basic conditions; decomposes upon Boc deprotection
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (Compound 5) - C₁₇H₁₈N₂O₃ Oxazolo[4,5-b]pyridine ring, free amino group ~298.34 Melts at 160°C (decomposes); synthesized via hydrogenation with Raney Ni/H₂
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-((3-nitrobenzyl)oxy)phenyl)propanoate - C₂₂H₂₆N₂O₇ 3-Nitrobenzyloxy substituent on phenyl ring 430.45 Yellow viscous oil; used in enzyme inhibitor studies
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methyl ester analog (Compound 7) - C₁₈H₂₅N₅O₄ Triazole ring, aminoethyl linker ~375.43 Yellow oil; synthesized via click chemistry and piperidine deprotection
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate 1362160-41-5 C₁₆H₂₃NO₆S Sulfonyl group replacing methylene bridge 357.42 Increased electron-withdrawing effects; 95% purity
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate 266306-18-7 C₁₅H₂₀BrNO₄ Bromophenyl substituent 358.23 Higher steric bulk; used in radiopharmaceutical synthesis

Physical and Chemical Properties

  • Melting Points: Target Compound: Not reported; typically a liquid or low-melting solid. Compound 5: Decomposes at 160°C . Compound 7 (HCl salt): Melts at 216°C .
  • Solubility :
    • Bromophenyl derivatives (e.g., CAS 266306-18-7) exhibit lower solubility in polar solvents due to halogenated aromatic rings .
    • Sulfonyl analogs show improved water solubility compared to ester-only derivatives .

Biological Activity

Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound features a tert-butoxycarbonyl (Boc) amino group, which is commonly used in organic synthesis to protect amines. The synthesis of this compound typically involves the reaction of appropriate starting materials to form the desired ester and amine functionalities.

Synthetic Pathway

  • Starting Materials : The synthesis begins with commercially available amino acids or their derivatives.
  • Protection of Amine : The amine group is protected using Boc anhydride.
  • Ester Formation : The carboxylic acid moiety is reacted with methyl alcohol to form the methyl ester.
  • Final Coupling : The final product is obtained through coupling reactions that may involve various coupling agents.

The biological activity of this compound has been linked to its interaction with specific enzyme targets and cellular pathways. It has shown potential as an inhibitor for several key enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes, including:

  • Malate Dehydrogenase (MDH) : A study reported IC50 values indicating moderate inhibitory activity against MDH1 and MDH2, suggesting its potential role in cancer treatment, particularly lung cancer .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms.

Case Study 1: Lung Cancer Treatment

A series of experiments were conducted to evaluate the efficacy of this compound as a dual inhibitor of MDH1 and MDH2 in lung cancer cell lines. The results indicated:

  • IC50 Values :
    • MDH1: IC50=3.38±0.36μM\text{IC}_{50}=3.38\pm 0.36\,\mu M
    • MDH2: IC50=1.53±0.08μM\text{IC}_{50}=1.53\pm 0.08\,\mu M

These findings highlight the compound's potential as a therapeutic agent for lung cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications to the phenyl ring significantly affect biological activity. For instance, substituting electron-withdrawing groups can reduce inhibitory activity, while electron-donating groups can enhance it .

CompoundSubstituentIC50 (MDH1)IC50 (MDH2)
Compound A-OCH36.18 ± 0.741.5 ± 0.01
Compound B-CNLoss of activityLoss of activity
Compound C-OCF30.94 ± 0.051.24 ± 0.13

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential functional group modifications:

Amination : Introduction of the tert-butoxycarbonyl (Boc)-protected amino group via nucleophilic substitution or coupling reactions.

Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Column chromatography (silica gel, hexane:EtOAc gradients) or recrystallization to isolate the product .

  • Optimization : Yield improvements (70–90%) are achieved by controlling temperature (reflux at 80–100°C), solvent polarity (DMF for coupling), and stoichiometric ratios (1.2–1.5 equivalents of Boc-anhydride) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns, Boc-group methyl signals at δ ~1.4 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂NO₄: 292.1549) .
  • HPLC : Chiral HPLC (Chiralpak AD-H column) assesses enantiomeric purity (>98% ee for (S)-isomers) .

Q. What are the primary applications of this compound in academic research?

  • Peptide Synthesis : Serves as a Boc-protected amino acid precursor for solid-phase peptide synthesis (SPPS) .
  • Drug Intermediate : Used to synthesize covalent inhibitors targeting protein-protein interactions (e.g., fluorosulfonyl warheads for lysine targeting) .
  • Chiral Building Block : Enantioselective synthesis of β-amino acid derivatives for medicinal chemistry .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what are the trade-offs?

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd-catalyzed β-arylation) to achieve >99% ee .
  • Trade-offs : Catalytic methods reduce waste but require expensive ligands (e.g., BINAP), while resolution techniques lower yields (60–70%) .

Q. What analytical challenges arise in quantifying by-products like de-Boc derivatives or ester hydrolysis products?

  • Challenges :

  • Co-elution : Overlapping HPLC peaks due to similar polarity of Boc-protected and deprotected species.
  • Mitigation : Use of orthogonal methods (e.g., LC-MS/MS with MRM transitions for specific fragments) .
    • Quantification : NMR integration of tert-butyl signals (δ 1.4 ppm) vs. free amine signals (δ 5–6 ppm) .

Q. How does the Boc group influence reactivity in peptide coupling reactions?

  • Mechanistic Insight : The Boc group:

  • Stabilizes intermediates : Reduces racemization during activation (e.g., via HOBt/DIC coupling) .
  • Modulates solubility : Enhances organic-phase partitioning during liquid-phase synthesis .
    • Limitations : Requires acidic deprotection (TFA), which may degrade acid-sensitive substrates .

Q. What mechanistic insights exist for biological interactions involving this compound?

  • Target Engagement : Electrophilic warheads (e.g., fluorosulfonyl) form covalent adducts with lysine residues (e.g., LCMS/NMR evidence of adduct formation with N-Boc-lysine) .
  • Kinetic Studies : Pseudo-first-order kinetics (kobs) measured via stopped-flow spectroscopy to assess binding rates .

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